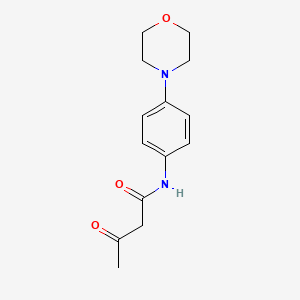

4'-Morpholinoacetoacetanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4433-80-1 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C14H18N2O3/c1-11(17)10-14(18)15-12-2-4-13(5-3-12)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |

InChI Key |

GJWXWJLLFSYCIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Organic Chemistry

N-acyl acetoacetamides are formally derived from acetoacetamide (B46550), a β-keto amide. nih.govchemicalbook.com The fundamental structure consists of a four-carbon chain with a ketone group at the β-position and a terminal amide group. The "N-acyl" designation indicates that an acyl group (R-C=O) is attached to the nitrogen atom of the amide. The specific identity of the "R" group in the acyl moiety and any substituents on the acetoacetamide backbone give rise to a wide variety of individual compounds within this class.

The systematic nomenclature of these compounds follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). For instance, in the case of 4'-Morpholinoacetoacetanilide, the name indicates an acetoanilide backbone, which is an acetamide (B32628) with a phenyl group attached to the nitrogen. The "4'-morpholino" prefix specifies that a morpholine (B109124) ring is attached at the para position (the 4-position) of the phenyl ring.

Contextualization of the Morpholine Moiety in Synthetic Organic Methodologies

Morpholine (B109124) is a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.orgatamankimya.com This unique combination of functional groups imparts a desirable set of physicochemical properties, making it a valuable building block in synthetic organic chemistry. wikipedia.orgsci-hub.sebiosynce.com The nitrogen atom provides a site for nucleophilic reactions, while the ether group can influence the molecule's polarity and solubility. wikipedia.orgbiosynce.com

The incorporation of a morpholine moiety into a larger molecule can significantly impact its properties. It is often used to enhance the aqueous solubility of a compound, a crucial factor in many applications. biosynce.com Furthermore, the morpholine ring can participate in various chemical transformations, allowing for the further elaboration of the molecular structure. biosynce.com Its presence can also confer specific biological activities, and it is a common feature in many pharmaceutical and agrochemical compounds. atamankimya.comsci-hub.see3s-conferences.org

Research Significance and Academic Rationale for Investigating 4 Morpholinoacetoacetanilide

Conventional Synthetic Strategies for Acetoacetanilide (B1666496) Formation

The traditional synthesis of acetoacetanilides, including this compound, primarily relies on established organic reactions. These methods, while effective, often involve harsh conditions and stoichiometric reagents.

Acylation Reactions Involving 4-Morpholinoaniline (B114313) Precursors

The most direct and widely used method for preparing acetoacetanilides is the acylation of an aniline (B41778) precursor. wikipedia.org In the case of this compound, the synthesis involves the reaction of 4-Morpholinoaniline with a suitable acetoacetylating agent. Diketene (B1670635) is a common and efficient reagent for this purpose, reacting with the aniline derivative to form the corresponding acetoacetanilide. wikipedia.org This reaction is typically carried out in a solvent, and the product is often recovered through crystallization. oecd.org

Another approach involves the reaction of 4-Morpholinoaniline with β-keto esters, such as ethyl acetoacetate (B1235776) or methyl acetoacetate. chemicalbook.com This transamidation reaction is often conducted at elevated temperatures. chemicalbook.com A patent describes a method for synthesizing α-acetylacetanilide by reacting ethyl acetoacetate with aniline in toluene (B28343) with the aid of a catalyst like DMAP, followed by refluxing for an extended period. google.com

Knoevenagel Condensation and Related Mechanistic Routes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgsigmaaldrich.com It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or a ketone, in the presence of a basic catalyst. sigmaaldrich.com While not a direct route to this compound itself, the principles of the Knoevenagel condensation are relevant to the reactivity of the acetoacetyl group.

For instance, acetoacetanilide can participate in multicomponent reactions that begin with a Knoevenagel-type condensation. mdpi.com Research has shown that the reaction of acetoacetanilide with malononitrile (B47326), an active methylene compound, can lead to complex heterocyclic structures. mdpi.comresearchgate.net The proposed mechanism for these transformations often starts with a Knoevenagel condensation between the ketone carbonyl of the acetoacetanilide and the active methylene compound. mdpi.com These subsequent reactions highlight the synthetic versatility of the acetoacetanilide scaffold.

Modern Synthetic Techniques and Catalysis in N-Acyl Acetoacetamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and sustainable methods for amide bond formation, which is central to the synthesis of N-acyl acetoacetamides like this compound. These modern techniques often employ catalytic systems to improve reaction rates, yields, and environmental friendliness.

Transition Metal-Catalyzed Approaches to C-N Bond Formation

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for constructing carbon-nitrogen bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used for the synthesis of arylamines from aryl halides. nih.gov While not a direct synthesis of the amide bond in this compound, these methods are crucial for preparing the 4-Morpholinoaniline precursor. For instance, a method for synthesizing 4-(4-aminophenyl)-3-morpholinone involves the condensation of p-halonitrobenzene with morpholine, followed by reduction, a process where transition metal catalysts like Pd/C are often employed. google.com

Furthermore, transition metals can catalyze the carbonylation of C-H bonds, a process that can be used to synthesize various carbonyl-containing compounds, including amides. sioc-journal.cn While specific applications to this compound are not extensively documented, the general methodology holds promise for future synthetic strategies. Research has also explored the use of copper(II) coordination polymers derived from arylhydrazones of acetoacetanilide as catalysts in oxidation reactions, demonstrating the catalytic potential of metal complexes involving the acetoacetanilide structure. ulisboa.ptulusofona.ptresearchgate.net

Organocatalytic and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and improved selectivity. nih.gov Organocatalysts, which are small organic molecules, can be used to promote a wide range of transformations, including those relevant to the synthesis of acetoacetanilides. For example, taurine (B1682933) has been used as a catalyst for the synthesis of dihydropyrimidinones from acetoacetanilides, thiourea, and substituted benzaldehydes. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with significant potential for green and sustainable chemical synthesis. rsc.orgnih.gov Enzymes like lipases have been shown to be effective in amide bond formation. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the amidation of carboxylic acids with amines in green solvents, achieving high yields and purity. nih.gov The application of such biocatalytic methods could provide a more sustainable route to this compound and related compounds.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comimist.ma These principles are increasingly being applied to the synthesis of fine chemicals, including acetoacetanilides.

Key aspects of green chemistry in this context include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.govacs.org

Catalysis: Employing catalysts to reduce energy consumption and the use of stoichiometric reagents. sigmaaldrich.comucl.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comacs.org

The development of catalytic systems, both metal-based and non-metal-based, directly contributes to the goals of green chemistry by enabling more efficient and less wasteful synthetic processes. ucl.ac.uksioc-journal.cn For example, the use of water as a solvent in amidation reactions, facilitated by surfactants, represents a significant step towards greener synthesis. acs.org Similarly, biocatalytic approaches often operate under mild, aqueous conditions, further aligning with the principles of sustainability. rsc.orgnih.gov A patent for the synthesis of acetoacetanilide highlights the use of a sealed tube and green chemistry principles, achieving an 88% yield. chemicalbook.com Another study demonstrates a green chemistry approach to synthesizing acetanilide (B955) derivatives using zinc dust in acetic acid, avoiding the use of acetic anhydride (B1165640) and resulting in higher yields and atom economy compared to conventional methods. scribd.com

Solvent-Free and Renewable Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing risks to human health. Consequently, significant research has focused on minimizing or replacing these solvents with greener alternatives.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste and simplify product purification. google.comgoogle.com Such reactions can be facilitated by various techniques, including grinding, microwave irradiation, or simply heating the neat reactants. google.comgoogle.com For the synthesis of this compound, a potential solvent-free approach involves the direct reaction of 4-morpholinoaniline with an acetoacetylating agent like diketene or ethyl acetoacetate. This approach, while theoretically attractive, requires careful temperature control to manage the reaction exotherm and prevent side product formation. The feasibility of such a reaction would depend on the physical states and melting points of the reactants.

Renewable Solvent Systems:

When a solvent is necessary, renewable solvents derived from biomass are a more sustainable option than their petrochemical counterparts. e3s-conferences.orgevitachem.com These "bio-solvents" are often biodegradable and have a lower toxicity profile. rsc.org Examples of renewable solvents that could be applicable to the synthesis of this compound include:

Ethanol (B145695): Produced via fermentation of sugars, ethanol is a versatile and relatively benign solvent. evitachem.com It could be a suitable medium for the reaction of 4-morpholinoaniline and an acetoacetylating agent.

2-Methyltetrahydrofuran (2-MeTHF): Derived from lignocellulose, 2-MeTHF is a promising substitute for more hazardous ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. youtube.com

Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent, Cyrene™ is a safer alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). youtube.com

γ-Valerolactone (GVL): Another biomass-derived solvent, GVL is non-toxic and biodegradable, making it an excellent green solvent candidate. google.com

The selection of a suitable renewable solvent would depend on factors such as reactant solubility, reaction temperature, and the ease of solvent recovery and recycling.

Table 1: Comparison of Conventional and Green Solvents for Synthesis

| Solvent | Type | Key Considerations |

| Toluene | Conventional | Volatile, toxic, derived from petroleum |

| Dichloromethane | Conventional | Carcinogenic, environmental pollutant |

| Ethanol | Renewable | Biodegradable, low toxicity, produced from biomass |

| 2-MeTHF | Renewable | Higher boiling point than THF, lower toxicity |

| Cyrene™ | Renewable | Biodegradable, safer alternative to NMP and DMF |

| γ-Valerolactone | Renewable | Non-toxic, biodegradable, high boiling point |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. ucl.ac.ukorganic-chemistry.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. ucl.ac.uk

A plausible synthesis of this compound involves the acetoacetylation of 4-morpholinoaniline. The choice of the acetoacetylating agent significantly impacts the atom economy of the process.

Reaction Scheme and Atom Economy Calculation:

A common method for acetoacetylation is the use of diketene.

Reactants:

4-Morpholinoaniline (C₁₀H₁₄N₂O)

Diketene (C₄H₄O₂)

Product:

this compound (C₁₄H₁₈N₂O₃)

In this reaction, all atoms from both reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This represents the most efficient scenario in terms of atom utilization.

Alternatively, using ethyl acetoacetate as the acetoacetylating agent would result in the formation of ethanol as a byproduct.

Reactants:

4-Morpholinoaniline (C₁₀H₁₄N₂O)

Ethyl acetoacetate (C₆H₁₀O₃)

Products:

this compound (C₁₄H₁₈N₂O₃)

Ethanol (C₂H₅OH)

Table 2: Atom Economy of Different Synthetic Routes to this compound

| Acetoacetylating Agent | Byproduct | Theoretical Atom Economy |

| Diketene | None | 100% |

| Ethyl Acetoacetate | Ethanol | < 100% |

Optimizing reaction efficiency also involves maximizing the reaction yield and minimizing the formation of side products through careful control of reaction parameters such as temperature, pressure, and catalyst choice. The use of catalysts can significantly improve reaction rates and selectivity, leading to higher efficiency and a cleaner reaction profile.

Scalable Synthetic Protocols for Research and Development

The transition of a synthetic route from laboratory-scale to industrial production requires the development of a scalable and robust protocol. For this compound, this would involve considering factors such as the availability and cost of starting materials, the safety of the process, and the ease of product isolation and purification.

An alternative, more convergent approach could be the palladium-catalyzed Buchwald-Hartwig amination of 4-bromoacetoacetanilide with morpholine. This method often provides high yields and good functional group tolerance, making it an attractive option for a scalable process.

Key Considerations for Scalable Synthesis:

Process Safety: A thorough risk assessment is crucial to identify and mitigate potential hazards, such as runaway reactions or the handling of toxic reagents.

Process Mass Intensity (PMI): PMI is a green chemistry metric that quantifies the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more sustainable and efficient process.

Continuous Flow Chemistry: For large-scale production, continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, enhanced safety, and can lead to higher yields and purity.

Table 3: Comparison of Potential Scalable Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Potential Advantages | Potential Challenges |

| Linear Synthesis | 4-Nitroaniline, Morpholine | Nitration, Reduction, Acetoacetylation | Readily available starting materials | Multi-step, potential for lower overall yield |

| Convergent Synthesis | 4-Bromoacetoacetanilide, Morpholine | Buchwald-Hartwig Amination | Fewer steps, potentially higher yield | Cost of palladium catalyst, removal of catalyst from product |

Further research and development would be necessary to optimize a chosen synthetic route for this compound, ensuring it is not only economically viable but also aligns with the principles of green and sustainable chemistry.

Reactivity Profile of the Acetoacetanilide Functional Group

The acetoacetanilide portion of the molecule is a prime center for a variety of chemical transformations due to the presence of active methylene and carbonyl groups.

Enol-Keto Tautomerism and Its Influence on Reactivity

Acetoacetanilide and its derivatives exist as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.com This tautomerism is a critical determinant of the compound's reactivity, with the equilibrium position being influenced by factors such as solvent polarity and temperature. masterorganicchemistry.comacs.orgacs.org The enol form, stabilized by intramolecular hydrogen bonding, can exhibit different reactivity compared to the keto form. masterorganicchemistry.com For instance, the enol tautomer is crucial in understanding certain reaction mechanisms where it acts as a nucleophile. youtube.com In nonpolar solvents, the enol form is generally more favored, while polar solvents tend to shift the equilibrium towards the keto form. masterorganicchemistry.com

| Factor | Influence on Equilibrium | Example |

|---|---|---|

| Solvent | Polar solvents favor the keto form; nonpolar solvents favor the enol form. masterorganicchemistry.com | Higher enol percentage in CCl4 compared to D2O. masterorganicchemistry.com |

| Temperature | Can shift the equilibrium; the specific effect depends on the thermodynamics of the tautomerization. acs.org | Temperature-dependent NMR studies show changes in equilibrium constants. acs.org |

| Substitution | Electron-withdrawing or donating groups on the aromatic ring can influence the electronic properties of the system and thus the tautomeric equilibrium. acs.org | Substituent effects on the phenyl ring of acetoacetanilide derivatives. |

Nucleophilic Additions and Condensation Reactions at the Carbonyl Centers

The carbonyl groups within the acetoacetanilide moiety are susceptible to nucleophilic attack. This reactivity is fundamental to various condensation reactions. For example, acetoacetanilide derivatives readily participate in multicomponent reactions with aldehydes and cyanomethylene reagents to synthesize complex heterocyclic systems like 4H-pyrans and 1,4-dihydropyridines. jst.go.jpnih.gov In these reactions, the acetoacetanilide acts as a key building block, with its carbonyl groups undergoing condensation and subsequent cyclization. jst.go.jp The reaction of acetoacetanilides with amines can lead to the formation of unsymmetrically substituted ureas, proceeding through an in situ generation of isocyanates. lnu.edu.cn

Electrophilic Substitution at the Active Methylene Group

The methylene group situated between the two carbonyl groups is highly acidic and is thus referred to as an "active methylene" group. This acidity allows for the easy formation of a carbanion (enolate), which is a potent nucleophile. researchgate.net This enolate can readily undergo electrophilic substitution reactions. For instance, the active methylene group can be alkylated, acylated, and can participate in coupling reactions with diazonium salts. organic-chemistry.orgnih.gov Studies have shown that acetoacetanilides can be selectively mono-brominated at the active methylene position using reagents like N-bromosuccinimide. rsc.org This reactivity allows for the introduction of a wide range of substituents at this position, making it a valuable site for molecular modification. organic-chemistry.orgrsc.org

Reactivity of the Phenyl Amide Moiety

The phenyl amide portion of this compound also exhibits distinct reactivity, particularly concerning the aromatic ring and the amide bond itself.

Aromatic Reactivity and Directed Ortho-Metalation Studies

The amide group is a powerful directing group in electrophilic aromatic substitution, specifically for ortho-lithiation, a process known as directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this reaction, an organolithium reagent, such as n-butyllithium, selectively removes a proton from the position ortho to the amide group. wikipedia.org This is due to the coordination of the lithium atom to the oxygen of the amide, which increases the acidity of the adjacent ortho protons. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles, allowing for the regioselective introduction of substituents at the ortho position. wikipedia.org The presence of a substituent on the aromatic ring, such as the morpholino group in this compound, can influence the regioselectivity of this process. rsc.org

| Aspect | Description | Reference |

|---|---|---|

| Directing Group (DMG) | The amide group (-NHCOR) is a strong directing group for ortho-metalation. | organic-chemistry.org |

| Mechanism | Coordination of the organolithium reagent to the DMG, followed by deprotonation at the ortho position. | wikipedia.org |

| Electrophiles | The resulting aryllithium can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides). | organic-chemistry.org |

| Regioselectivity | Provides exclusive ortho-substitution, unlike classical electrophilic aromatic substitution which often gives a mixture of ortho and para products. | wikipedia.org |

Cleavage and Rearrangement Reactions of the Amide Bond

The amide bond, while generally stable, can undergo cleavage under specific conditions. Fragmentation of protonated amides can occur via ion-neutral complexes, a process that can be influenced by neighboring groups. acs.org Various rearrangement reactions involving amides are known in organic chemistry, such as the Hofmann, Curtius, and Schmidt rearrangements, which typically involve the migration of a group from the carbonyl carbon to the nitrogen atom. nih.govbdu.ac.in While these are general reactions of amides, their applicability to a specific substrate like this compound would depend on the reaction conditions and the influence of the other functional groups present in the molecule. The Beckmann rearrangement, which converts an oxime to an amide, is another related transformation. bdu.ac.insolubilityofthings.com

Chemical Transformations Involving the Morpholine Ring System

The morpholine moiety within this compound is a key determinant of its chemical behavior. The interplay between the nitrogen and oxygen atoms in this saturated heterocyclic ring governs its reactivity in various chemical transformations.

Nitrogen Basicity and Protonation State Influence on Reactivity

The basicity of the morpholine nitrogen atom is a central feature of its chemistry. As a secondary amine, the nitrogen atom possesses a lone pair of electrons capable of accepting a proton. fiveable.me However, the chemical environment of the morpholine ring significantly modulates this basicity. The presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen through an inductive effect, which renders morpholine and its derivatives less nucleophilic and less basic than structurally similar secondary amines like piperidine (B6355638). atamankimya.comatamanchemicals.com

In this compound, the nitrogen's basicity is further attenuated by its attachment to the anilide group. The lone pair on the nitrogen can be delocalized into the aromatic ring system, a resonance effect that reduces the availability of these electrons for protonation. firsthope.co.in This makes N-aryl amines substantially less basic than their aliphatic counterparts. firsthope.co.inlibretexts.org Consequently, the morpholine nitrogen in this compound is significantly less basic than simple alkylamines or even unsubstituted morpholine. The reduced nucleophilicity resulting from these electronic factors has been shown to decrease the reactivity of morpholine-based enamines in catalytic reactions compared to those derived from pyrrolidine (B122466) or piperidine. frontiersin.org

Table 1: Comparative Basicity of Selected Amines This table illustrates the influence of structure on the basicity of amines, represented by the pKa of their conjugate acids. Higher pKa values indicate stronger basicity.

| Compound | pKa of Conjugate Acid | Key Structural Feature | Rationale for Basicity |

| Piperidine | 11.12 | Saturated heterocyclic amine | Strong base, lone pair is localized and available. fiveable.me |

| Morpholine | 8.33 | Oxygen in ring | Weaker base than piperidine due to electron-withdrawing inductive effect of oxygen. atamankimya.comatamanchemicals.com |

| Aniline | 4.63 | Amine attached to benzene (B151609) ring | Weak base due to delocalization of nitrogen lone pair into the aromatic ring. libretexts.org |

| Pyrrole | 0.4 | Aromatic heterocycle | Very weak base as nitrogen lone pair is part of the aromatic sextet. libretexts.orgmasterorganicchemistry.com |

Ring-Opening and Functionalization Reactions of the Morpholine Core

While the morpholine ring is generally stable, it can undergo specific chemical transformations that lead to its opening or functionalization. These reactions are of significant interest for modifying molecular scaffolds in synthetic chemistry. nih.gov

A notable strategy for the skeletal diversification of cyclic amines involves deconstructive ring-opening reactions. Research has demonstrated a highly efficient method for the selective ring-opening functionalization of unstrained cyclic amines, including N-aryl morpholines, through the use of difluorocarbene. nih.gov This process leads to the formation of multifaceted acyclic structures by cleaving a C-N bond. For instance, N-phenylmorpholine can be effectively transformed into its ring-opened product in high yield. nih.gov This methodology highlights a potential pathway for the chemical transformation of the morpholine core in this compound, allowing for the introduction of new functionalities by altering its fundamental skeleton.

Other potential, though less directly demonstrated, pathways for morpholine ring transformation could involve radical-mediated processes, analogous to the 'radical clock'-type ring-opening observed in cycloalkanols. nih.gov

Table 2: Example of Late-Stage Ring-Opening Functionalization of N-Aryl Cyclic Amines This table, adapted from related research, shows the feasibility of ring-opening reactions on substrates similar to the morpholine system in this compound. nih.gov

| Substrate (N-Aryl Cyclic Amine) | Reagent | Product Type | Yield |

| N-Phenylmorpholine | Difluorocarbene | Acyclic, ring-opened | 90% |

| 1-Phenyl-4-tosylpiperazine | Difluorocarbene | Acyclic, ring-opened | 76% |

Detailed Mechanistic Investigations

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies, including kinetic analysis and computational modeling, to probe the energetic landscapes of its chemical reactions.

Kinetic Studies and Transition State Analysis

While specific kinetic data for reactions involving this compound are not extensively documented in public literature, the methodologies for such investigations are well-established. Kinetic studies measure the rate of a chemical reaction, providing critical insights into the reaction mechanism, including the number of steps and the nature of the rate-limiting step. nih.gov

For a reaction involving this compound, such as a potential ring-opening, techniques like stopped-flow analysis could be employed to study rapid reaction kinetics by monitoring changes in absorbance or fluorescence over very short timescales. nih.govunm.edu

Transition state analysis further dissects the reaction mechanism by examining the structure and energy of the transition state—the highest-energy point on the reaction coordinate. The effect of reaction conditions, such as solvent polarity, on the reaction rate can be used to infer properties of the transition state. le.ac.uk By performing kinetic measurements in various solvents and combining the data with solubility measurements, it is possible to calculate the Gibbs free energies of transfer for the reactants (initial state) and the transition state. le.ac.uk This analysis reveals how the solvent stabilizes or destabilizes the reactants versus the transition state, providing a deeper understanding of the forces driving the reaction.

Computational Elucidation of Reaction Pathways

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and understanding reaction mechanisms. cecam.org Modern computational methods, such as Density Functional Theory (DFT), allow for the detailed modeling of reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states. arxiv.org

For this compound, computational studies could elucidate the mechanism of reactions like the difluorocarbene-mediated ring-opening. Researchers could model the approach of the carbene to the morpholine ring, map the potential energy surface of the reaction, and identify the lowest-energy pathway. Such calculations can pinpoint the specific bonds that are broken and formed and predict the activation energy, which is related to the reaction rate.

This approach has been successfully used to study the reactivity of other morpholine-containing molecules. For example, computational studies on morpholine-based organocatalysts have been used to investigate the transition state of condensation reactions, explaining observed stereoselectivity and catalyst efficiency. frontiersin.org These studies serve as a blueprint for how computational elucidation could be applied to understand the detailed mechanistic chemistry of this compound, bridging the gap between theoretical models and potential experimental observations. capes.gov.br

Design and Synthesis of Analogues and Derivatives of 4 Morpholinoacetoacetanilide

Structural Modifications of the Morpholine (B109124) Ring

The morpholine moiety is a common feature in many biologically active compounds, offering favorable physicochemical properties. researchgate.net Its modification is a key strategy in the development of novel analogues.

N-Substitution and Ring-Substituted Derivatives

Alterations to the morpholine ring can be achieved through N-substitution or by introducing substituents onto the ring itself. N-substitution of the morpholine nitrogen is a synthetically accessible route to a wide range of derivatives. While the nitrogen in 4'-Morpholinoacetoacetanilide is part of the aniline (B41778) structure, this section, by analogy to general morpholine chemistry, will consider modifications to a hypothetical N-aryl morpholine precursor or related structures where the morpholine nitrogen is available for substitution. For instance, reacting a precursor amine with various alkyl or acyl halides can introduce new functional groups.

Ring-substituted morpholine derivatives can be prepared from substituted amino alcohols. For example, the synthesis of C-substituted morpholines can be achieved through multi-step reaction sequences starting from chiral epoxides or amino alcohols, allowing for precise control over stereochemistry.

Table 1: Potential N-Substituted and Ring-Substituted Morpholine Analogues

| Modification | Example Substituent | Potential Synthetic Precursor | Anticipated Property Change |

| N-Alkylation | Methyl, Ethyl, Benzyl | 4-Morpholinoaniline (B114313) and an alkyl halide | Increased lipophilicity, altered basicity |

| N-Acylation | Acetyl, Benzoyl | 4-Morpholinoaniline and an acyl chloride | Reduced basicity, potential for hydrogen bonding |

| C-Substitution | Methyl, Hydroxymethyl | Substituted 2-(phenylamino)ethan-1-ol | Altered steric profile and polarity |

This table presents hypothetical analogues based on common synthetic transformations of morpholine-containing compounds.

Heterocyclic Ring Bioisosterism for Chemical Property Modulation

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful tool in medicinal chemistry. nih.gov The morpholine ring can be replaced by other heterocyclic systems to modulate properties such as lipophilicity, metabolic stability, and receptor interactions. enamine.net

Common bioisosteres for the morpholine ring include piperidine (B6355638), piperazine, thiomorpholine, and pyrrolidine (B122466). The synthesis of these analogues would involve starting with the corresponding substituted aniline, for example, 4-(piperidin-1-yl)aniline, and then reacting it with a suitable acetoacetylating agent.

Table 2: Bioisosteric Replacements for the Morpholine Ring

| Bioisostere | Key Feature | Potential Impact on Properties |

| Piperidine | Lacks the oxygen atom | Increased lipophilicity, altered hydrogen bonding capacity |

| Piperazine | Contains a second nitrogen atom | Increased polarity, potential for further substitution |

| Thiomorpholine | Oxygen replaced by sulfur | Altered electronics and lipophilicity |

| Pyrrolidine | Five-membered ring | Different ring strain and conformational flexibility |

This table outlines potential bioisosteric replacements and their likely impact on the physicochemical properties of the parent compound.

Variations within the Acetoacetyl Side Chain

The acetoacetyl group is a reactive and versatile functional moiety that can be readily modified.

Chain Length and Branching Effects on Reactivity

The length and branching of the acyl chain can significantly influence the reactivity and steric profile of the molecule. Analogues with longer or branched chains can be synthesized by using the appropriate diketene (B1670635) or beta-keto ester in the acetoacetylation of 4-morpholinoaniline. For instance, using a substituted diketene would introduce alkyl groups at the alpha-position of the carbonyl group.

These modifications can affect the enol-keto tautomerism of the acetoacetyl group, which in turn can influence its reactivity in subsequent reactions, such as in multicomponent reactions to form heterocyclic systems. nih.gov

Heteroatom Substitution within the Acyl Moiety

Replacing a carbon atom within the acyl chain with a heteroatom, such as oxygen or sulfur, can lead to the formation of ester or thioester analogues. For example, reacting 4-morpholinoaniline with an appropriate chloroformate or chlorothioformate would yield carbamate (B1207046) or thiocarbamate derivatives, respectively. These changes can significantly alter the electronic properties and hydrogen bonding capabilities of the side chain.

Derivatization of the Aniline Aromatic Ring

The aniline aromatic ring provides another site for modification, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the entire molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing substituents must be considered.

Common derivatizations include halogenation, nitration, and sulfonation. For example, treatment with a suitable halogenating agent could introduce a halogen atom onto the aromatic ring. Subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, could then be used to introduce further diversity. acs.org

Table 3: Potential Derivatives of the Aniline Aromatic Ring

| Reaction Type | Reagent | Potential Substituent | Expected Position of Substitution |

| Halogenation | N-Bromosuccinimide | Bromo | Ortho to the amino group |

| Nitration | Nitric acid/Sulfuric acid | Nitro | Ortho to the amino group |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Acetyl | Ortho to the amino group |

This table provides examples of common aromatic substitution reactions that could be applied to the this compound scaffold.

Electrophilic Aromatic Substitutions (e.g., halogenation, nitration, sulfonation)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This reactivity is governed by the cumulative electronic effects of the acetamido (-NHCOCH₃) and morpholino (-N(CH₂CH₂)₂O) substituents. Both groups are strong activating, ortho, para-directing groups due to the lone pair of electrons on their respective nitrogen atoms, which can be delocalized into the benzene (B151609) ring, stabilizing the arenium ion intermediate.

Given that the para position relative to the acetamido group is occupied by the morpholino group (and vice versa), electrophilic attack is directed to the positions ortho to either substituent. The most probable sites for substitution are the C-3' and C-5' positions of the phenyl ring.

Halogenation:

Bromination and chlorination of the this compound ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using bromine in a solvent like acetic acid. The reaction proceeds readily due to the activated nature of the ring, often not requiring a Lewis acid catalyst. A plausible synthetic route for the bromination at the 3'-position is analogous to the bromination of other activated acetanilides. orgsyn.org

Reaction: this compound + Br₂ in Acetic Acid → 3'-Bromo-4'-morpholinoacetoacetanilide

Rationale: The strong activation from both the morpholino and acetamido groups directs the incoming electrophile (Br⁺) to the available ortho positions. Monosubstitution is expected to be the primary outcome under controlled conditions.

Nitration:

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. jcbsc.orgresearchgate.net The nitronium ion (NO₂⁺) acts as the electrophile. The reaction must be conducted at low temperatures to control the exothermic process and prevent over-nitration or side reactions.

Reaction: this compound + HNO₃/H₂SO₄ at 0-10 °C → 3'-Nitro-4'-morpholinoacetoacetanilide

Rationale: Similar to halogenation, the directing effects of the existing substituents guide the nitronium ion to the C-3' position. The resulting nitro-derivative serves as a key intermediate for further functionalization, such as reduction to an amino group.

The table below summarizes representative conditions for electrophilic aromatic substitution reactions on activated acetanilide (B955) systems, which are applicable to this compound.

| Reaction | Electrophile | Reagents & Conditions | Expected Major Product |

| Bromination | Br⁺ | Br₂ in Glacial Acetic Acid, Room Temperature | 3'-Bromo-4'-morpholinoacetoacetanilide |

| Chlorination | Cl⁺ | SO₂Cl₂ in Acetonitrile (B52724), 0 °C to RT | 3'-Chloro-4'-morpholinoacetoacetanilide |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 3'-Nitro-4'-morpholinoacetoacetanilide |

| Sulfonation | SO₃ | Fuming H₂SO₄, Room Temperature | This compound-3'-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

The halogenated derivatives of this compound, synthesized via electrophilic aromatic substitution, are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and introducing complex functionalities onto the aromatic ring. solubilityofthings.comnih.govlibretexts.org

Suzuki-Miyaura Coupling:

This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) and is widely used for the formation of biaryl structures. nih.govresearchgate.net A 3'-Bromo-4'-morpholinoacetoacetanilide derivative could be coupled with various arylboronic acids to generate a library of 3'-aryl analogues.

Reaction: 3'-Bromo-4'-morpholinoacetoacetanilide + Ar-B(OH)₂ → 3'-Aryl-4'-morpholinoacetoacetanilide

Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

Sonogashira Coupling:

The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, creating an arylethyne linkage. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to introduce alkynyl substituents at the 3'-position of the this compound core.

Reaction: 3'-Bromo-4'-morpholinoacetoacetanilide + R-C≡CH → 3'-(Alkynyl)-4'-morpholinoacetoacetanilide

Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine).

The following table outlines plausible palladium-catalyzed cross-coupling reactions using 3'-Bromo-4'-morpholinoacetoacetanilide as the starting material.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | 3'-Phenyl-4'-morpholinoacetoacetanilide |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 3'-(2-Phenylvinyl)-4'-morpholinoacetoacetanilide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3'-(Phenylethynyl)-4'-morpholinoacetoacetanilide |

| Buchwald-Hartwig | Pyrrolidine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3'-(Pyrrolidin-1-yl)-4'-morpholinoacetoacetanilide |

Structure-Reactivity and Structure-Property Correlation Studies (Excluding Biological Contexts)

The introduction of different functional groups onto the this compound framework systematically alters its chemical and physical properties. Structure-property and structure-reactivity relationship studies investigate how these modifications influence characteristics such as melting point, solubility, crystal packing, and spectroscopic behavior.

For instance, in substituted acetoacetanilides, the nature of the aryl substituent is known to influence the balance between intramolecular and intermolecular hydrogen bonding. wikipedia.org This can have significant consequences for the crystal structure and physical properties like melting point and solubility.

A study on substituted anilines demonstrated a clear correlation between the electronic properties of substituents and reaction rates, following the Hammett equation. orgsyn.org Similar principles apply to derivatives of this compound. For example, the rate of further electrophilic substitution would be influenced by the electronic character of a substituent at the 3'-position. An electron-donating group at C-3' would further activate the ring, while an electron-withdrawing group would deactivate it.

The table below illustrates the hypothetical effect of various substituents at the 3'-position on the physicochemical properties of this compound derivatives.

| 3'-Substituent (R) | Electronic Effect | Expected Effect on Melting Point | Expected Effect on Water Solubility | Expected Effect on λmax (UV-Vis) |

| -H (Parent) | Neutral | Reference | Low | Reference |

| -OCH₃ | Electron-Donating | May decrease due to asymmetry | May slightly increase (H-bonding) | Bathochromic shift (red shift) |

| -Cl | Electron-Withdrawing (inductive), Electron-Donating (resonance) | May increase (dipole, size) | Decrease (hydrophobicity) | Minimal shift or slight red shift |

| -NO₂ | Strongly Electron-Withdrawing | Likely increase (strong dipole) | Decrease (hydrophobicity) | Hypsochromic shift (blue shift) |

| -CN | Strongly Electron-Withdrawing | Likely increase (strong dipole) | Decrease (hydrophobicity) | Hypsochromic shift (blue shift) |

Advanced Spectroscopic and Analytical Characterization for Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4'-Morpholinoacetoacetanilide, a suite of NMR experiments can elucidate its complex structure.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR provides initial information on the types and numbers of protons (¹H NMR) and carbons (¹³C NMR), but multi-dimensional (2D) techniques are required to assemble the molecular puzzle. youtube.comuvic.ca

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org A COSY spectrum of this compound would display the ¹H NMR spectrum on both axes. Off-diagonal cross-peaks would confirm connectivity between adjacent protons, such as those within the morpholine (B109124) ring and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduepfl.ch It is highly sensitive and helps in unambiguously assigning carbon resonances based on their attached protons. columbia.edu For this compound, HSQC would link the aromatic protons to their corresponding aromatic carbons and the morpholine protons to their respective ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. columbia.eduepfl.ch This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the amide proton to the adjacent carbonyl carbon and aromatic carbons, and from the acetyl methyl protons to the ketone and methylene (B1212753) carbons.

The following table summarizes the predicted key 2D NMR correlations for this compound based on its structure.

| Proton Signal (¹H) | Predicted COSY Correlations (¹H) | Predicted HSQC Correlations (¹³C) | Predicted HMBC Correlations (¹³C) |

| Amide NH | Aromatic Protons | - | Aromatic C, Amide C=O |

| Aromatic Protons | Other Aromatic Protons | Aromatic CH | Aromatic C, Morpholine C, Amide C=O |

| Morpholine Protons (-O-CH₂) | Morpholine Protons (-N-CH₂) | Morpholine C (-O-CH₂) | Morpholine C (-N-CH₂) |

| Morpholine Protons (-N-CH₂) | Morpholine Protons (-O-CH₂) | Morpholine C (-N-CH₂) | Morpholine C (-O-CH₂), Aromatic C |

| Methylene Protons (-CO-CH₂-CO-) | Acetyl Methyl Protons | Methylene C | Ketone C=O, Amide C=O, Acetyl Methyl C |

| Acetyl Methyl Protons (CH₃-CO-) | Methylene Protons | Acetyl Methyl C | Ketone C=O, Methylene C |

Solid-State NMR for Polymorphic and Amorphous Characterization

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the physical forms of pharmaceutical compounds, which can exist as different crystal polymorphs or in an amorphous state. europeanpharmaceuticalreview.com These forms can have distinct physical properties. Unlike solution-state NMR where molecules tumble rapidly, ssNMR analyzes samples with restricted molecular motion.

The presence of polymorphism in this compound can be investigated using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR. Different polymorphs, having unique crystal lattice environments, will result in distinct ¹³C chemical shifts and spectral signatures. irispublishers.com This allows for the identification and quantification of different crystalline forms in a bulk sample. europeanpharmaceuticalreview.com Furthermore, ssNMR can distinguish between crystalline and amorphous content, as amorphous materials typically produce much broader spectral lines compared to their crystalline counterparts. This technique is critical for monitoring form stability and ensuring consistency in solid dosage forms. europeanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. wikipedia.orgyoutube.com It converts ions from a solution into the gas phase with minimal fragmentation. nih.govcreative-proteomics.com For this compound (Molecular Formula: C₁₄H₁₈N₂O₃, Molecular Weight: 262.31 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of approximately 263.32. Adducts with sodium [M+Na]⁺ (m/z 285.30) or potassium [M+K]⁺ (m/z 301.27) may also be observed depending on the solvent system and sample purity.

| Ion Species | Predicted m/z |

| [M+H]⁺ | 263.32 |

| [M+Na]⁺ | 285.30 |

| [M+K]⁺ | 301.27 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is an excellent method for assessing the purity of a compound and for identifying any volatile or semi-volatile impurities. nist.govsmithers.com To analyze this compound, the compound would first be vaporized and passed through a GC column, where components separate based on their boiling points and interactions with the column. oshadhi.co.uk Each separated component then enters the mass spectrometer, where it is ionized and detected. The resulting chromatogram indicates the retention time and abundance of each component, while the mass spectrum for each peak serves as a chemical fingerprint for identification. nist.gov This technique is highly effective for detecting trace amounts of residual solvents from synthesis or other organic contaminants. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce product ions. youtube.comlongdom.org This process provides detailed structural information by revealing how a molecule breaks apart. nih.gov For this compound, the protonated molecule [M+H]⁺ at m/z 263.32 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of fragment ions.

A plausible fragmentation pathway would involve the cleavage of the amide bond, which is a common fragmentation route for anilide compounds. The loss of the acetoacetyl group or cleavages within the morpholine ring are also expected. Elucidating these fragmentation patterns is key to confirming the molecular structure. nih.gov

The table below outlines a predicted fragmentation pathway for this compound.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 263.32 | 179.11 | C₄H₄O₂ (Ketene dimer) | 4-Morpholinoaniline (B114313) ion |

| 263.32 | 193.12 | C₄H₅NO (Acetoacetamide) | Morpholinophenyl ion |

| 179.11 | 120.08 | C₄H₇O (Morpholine fragment) | Aniline (B41778) fragment ion |

| 179.11 | 149.09 | CH₂O (Formaldehyde) | Dehydro-morpholinoaniline ion |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive means to probe the molecular vibrations of a compound, thereby providing a detailed fingerprint of its functional groups. While specific experimental spectra for this compound are not widely published, a thorough analysis of its constituent functional groups allows for the prediction of its characteristic spectral features.

The structure of this compound contains several key functional groups, each with distinct vibrational modes: a morpholine ring, an acetanilide (B955) moiety, and a ketone group within the acetoacetyl chain.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to be rich with characteristic absorption bands. The amide group of the acetanilide portion will exhibit a prominent C=O stretching vibration (Amide I band), typically in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹, and the N-H stretching vibration should appear as a sharp peak in the 3250-3350 cm⁻¹ region.

The ketone C=O stretch from the acetoacetyl group is expected to be a strong band, likely appearing at a higher wavenumber than the amide C=O, typically in the 1700-1725 cm⁻¹ range. The C-N stretching vibrations of the aromatic amine and the morpholine ring will likely appear in the 1250-1360 cm⁻¹ region. The morpholine ring is also characterized by C-O-C stretching vibrations, which are expected to produce strong bands in the fingerprint region, typically around 1115-1070 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the out-of-plane bending vibrations will give rise to strong bands in the 675-900 cm⁻¹ region, indicative of the substitution pattern of the benzene (B151609) ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is expected to be dominated by vibrations of the non-polar bonds and the aromatic ring. The aromatic ring vibrations, particularly the ring stretching modes, will give rise to strong, sharp peaks in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. The symmetric stretching of the C-N-C bonds in the morpholine ring and the C-C skeletal vibrations will also be Raman active. While the C=O stretching vibrations are also Raman active, they are often weaker than in the IR spectrum.

A summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amide | N-H Stretch | 3250-3350 | 3250-3350 |

| Amide | C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| Amide | N-H Bend (Amide II) | 1520-1570 | - |

| Ketone | C=O Stretch | 1700-1725 | 1700-1725 |

| Aromatic Ring | C-H Stretch | >3000 | >3000 |

| Aromatic Ring | C=C Stretch | 1580-1610, 1450-1500 | 1580-1610, 1450-1500 |

| Morpholine | C-O-C Stretch | 1115-1070 | Weak |

| Aliphatic | C-H Stretch | 2850-2960 | 2850-2960 |

Table 1. Predicted Key Vibrational Bands for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of a closely related precursor, 4-Morpholinoaniline, has been elucidated. This structure reveals that the morpholine ring adopts a chair conformation. It is highly probable that the morpholine ring in this compound also assumes a similar low-energy chair conformation.

The acetoacetanilide (B1666496) moiety introduces conformational flexibility around the C-C and C-N single bonds. The preferred conformation in the solid state would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The planarity of the amide group and the aromatic ring is expected, with the acetoacetyl chain likely adopting a staggered conformation.

A summary of the anticipated crystallographic parameters, based on typical values for similar organic compounds, is provided below. These values are hypothetical and await experimental determination.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···O=C (amide-ketone/amide) hydrogen bonds |

| Morpholine Conformation | Chair |

Table 2. Hypothetical Crystallographic Parameters for this compound.

Chromatographic Method Development for Chemical Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

The development of a robust and reliable HPLC method is critical for the quality control of this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a molecule with its polarity.

A typical RP-HPLC system for the analysis of this compound would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The choice of buffer and its pH can be optimized to ensure good peak shape and retention. Given the presence of the basic morpholine nitrogen and the weakly acidic amide proton, a buffer in the neutral to slightly acidic pH range would be a good starting point.

For reaction monitoring, a rapid gradient elution method can be employed to separate the starting materials, intermediates, and the final product in a single run. For purity assessment, a longer, more shallow gradient or an isocratic method can be developed to achieve optimal resolution of the main component from any potential impurities.

Detection is typically achieved using a UV detector, as the aromatic ring in this compound will exhibit strong absorbance in the UV region, likely around 254 nm. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, which can aid in peak identification and purity assessment.

A representative set of starting conditions for an RP-HPLC method for this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3. Representative RP-HPLC Method Parameters for this compound Analysis.

While this compound itself is not chiral, the synthesis of chiral analogues of morpholine-containing compounds is an active area of research. Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter on the morpholine ring or the acetoacetyl chain, chiral chromatography would be essential for the assessment of their enantiomeric purity.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving enantioseparation and is highly dependent on the specific analyte and CSP.

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to identify a system that provides adequate resolution of the enantiomers. The optimization of the mobile phase composition, flow rate, and column temperature would then be carried out to maximize the resolution and shorten the analysis time.

A general approach to the development of a chiral HPLC method for a hypothetical chiral analogue of this compound is presented in the table below.

| Parameter | Approach |

| Chiral Stationary Phase (CSP) Screening | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) |

| Mobile Phase Screening | Normal Phase (Hexane/Alcohol mixtures), Polar Organic (Acetonitrile/Methanol), Reversed Phase (Aqueous buffer/Organic modifier) |

| Detection | UV (at the λmax of the compound) |

| Optimization | Mobile phase composition, flow rate, column temperature |

Table 4. General Strategy for Chiral HPLC Method Development for Chiral Analogues of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and EnergeticsDensity Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules.jmchemsci.comFor 4'-Morpholinoacetoacetanilide, a DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and calculate key electronic parameters.researchgate.netniscpr.res.in

These calculations would yield important data such as:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jmchemsci.com

Global Reactivity Descriptors: Parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, would quantify the molecule's reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Total Energy | Ground state energy of the optimized structure | -890 a.u. |

| Dipole Moment | Measure of the net molecular polarity | 4.2 Debye |

Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would produce.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, offering a view of conformational dynamics and intermolecular interactions. biointerfaceresearch.com

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

For this compound, DFT calculations could be used to predict:

Vibrational Frequencies: Theoretical FT-IR and FT-Raman spectra can be calculated. researchgate.net The predicted wavenumbers and intensities of vibrational modes are typically scaled to better match experimental data, aiding in the assignment of spectral peaks. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. jetir.org These predicted values are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of atoms within the molecule.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O, keto) | 204.1 | 203.5 |

| Carbonyl (C=O, amide) | 165.8 | 165.2 |

| Aromatic C (C-N) | 139.5 | 138.9 |

| Morpholine (B109124) C (C-N) | 66.9 | 66.5 |

| Morpholine C (C-O) | 45.7 | 45.3 |

Note: The data in this table is hypothetical and illustrates the typical correlation between predicted and experimental spectroscopic data.

In Silico Studies of Reaction Mechanisms and Pathways

While specific in silico studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general reactivity of acetoacetanilide (B1666496) and its derivatives has been explored, providing a basis for proposing potential reaction pathways. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these transformations.

Proposed Reaction Pathways for Acetoacetanilide Derivatives:

Experimental studies on acetoacetanilide derivatives have revealed their participation in various multicomponent reactions to synthesize complex heterocyclic structures. For instance, the reaction of acetoacetanilide with malononitrile (B47326) has been proposed to proceed through a tandem transformation involving a Knoevenagel condensation, followed by a base-catalyzed dimerization and subsequent cyclization steps to form a stabilized carbanion that leads to the final bicyclic product. nih.gov Similarly, reactions of acetoacetanilide derivatives with aromatic aldehydes and cyanomethylene reagents can yield 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives, depending on the catalyst used. nih.govresearchgate.net

Methodology of In Silico Reaction Mechanism Studies:

A computational investigation into the reaction mechanism of a compound like this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their most stable energetic conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The identification of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.

Analysis of Electronic Properties: The electronic properties of the molecules involved, such as charge distribution and molecular orbitals, are analyzed to understand the flow of electrons during the reaction.

A computational study on the gas-phase decomposition of N-diacetamides using DFT provides a practical example of this methodology. mdpi.com In that study, the researchers proposed a mechanism involving a six-membered transition state for the extraction of an α-hydrogen and calculated the thermodynamic parameters to understand the kinetics of the decomposition. mdpi.com Such an approach could be applied to study the various reactions that this compound can undergo.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.com A QSPR model is a mathematical equation that correlates variations in the molecular structure with variations in a specific property. While no specific QSPR models for this compound have been reported, studies on related aniline (B41778) derivatives demonstrate the applicability of this approach. nih.govresearchgate.netutq.edu.iq

Development of a QSPR Model:

The development of a QSPR model generally involves the following stages:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Descriptor Selection: Statistical methods, such as genetic algorithms, are employed to select a subset of the most relevant descriptors that have the strongest correlation with the property being modeled. nih.gov

Model Generation: A mathematical model is generated using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression to establish a relationship between the selected descriptors and the property. nih.gov

Model Validation: The predictive power and robustness of the generated model are rigorously evaluated using both internal and external validation techniques.

Application to Aniline Derivatives:

QSPR studies on aniline derivatives have successfully predicted properties such as lipophilicity (logP) and viscosity. nih.govresearchgate.netutq.edu.iq For instance, a QSPR model for the lipophilicity of 81 aniline derivatives identified descriptors like the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity, and van der Waals volume as being significant. nih.gov Another study on the viscosity of aniline derivatives found that descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom were important. researchgate.net

Illustrative QSPR Data for Anilide Derivatives

The following interactive table provides a hypothetical example of the data that would be used in a QSPR study for a series of anilide derivatives, including this compound. The property being predicted here is the octanol-water partition coefficient (LogP), a measure of lipophilicity.

| Compound Name | Molecular Weight ( g/mol ) | Surface Area (Ų) | MLOGP | Predicted LogP |

| Acetanilide (B955) | 135.17 | 156.8 | 1.16 | 1.21 |

| 4'-Methylacetoacetanilide | 191.23 | 205.4 | 2.15 | 2.25 |

| 4'-Chloroacetoacetanilide | 211.65 | 208.1 | 2.48 | 2.55 |

| This compound | 248.29 | 265.7 | 1.85 | 1.92 |

| 2'-Nitroacetoacetanilide | 222.20 | 224.3 | 1.76 | 1.83 |

Note: The "Predicted LogP" values in this table are for illustrative purposes to demonstrate the output of a QSPR model and are not based on a validated model.

Applications of 4 Morpholinoacetoacetanilide in Organic Synthesis

Role as a Key Building Block in Multistep Synthesis

4'-Morpholinoacetoacetanilide is a versatile organic compound that holds significant potential as a key building block in the multistep synthesis of various complex molecules, particularly nitrogen-containing heterocycles. Its unique structure, featuring a reactive β-ketoamide functionality and a morpholino-substituted aromatic ring, allows for a diverse range of chemical transformations.

Precursor to Nitrogen-Containing Heterocycles

The acetoacetanilide (B1666496) scaffold is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of the active methylene (B1212753) group and the carbonyl functionalities in this compound makes it an ideal starting material for cyclization reactions.

One of the most prominent applications of β-ketoanilides is in the Knorr quinoline (B57606) synthesis . wikipedia.orgsynarchive.comiipseries.org This acid-catalyzed cyclization reaction of a β-ketoanilide yields a 2-hydroxyquinoline. wikipedia.org In the case of this compound, this reaction would lead to the formation of a morpholino-substituted 2-hydroxyquinoline, a scaffold of interest in medicinal chemistry. The reaction typically proceeds by heating the β-ketoanilide in the presence of a strong acid like sulfuric acid.

Furthermore, acetoacetanilide derivatives are valuable substrates in multicomponent reactions for the synthesis of dihydropyridines. nih.govjst.go.jpresearchgate.net For instance, in a Hantzsch-type pyridine (B92270) synthesis , this compound could react with an aldehyde and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce a morpholino-functionalized dihydropyridine. wikipedia.orgorganic-chemistry.orgchemeurope.combeilstein-journals.orgscite.ai These compounds are of significant interest due to their biological activities. wikipedia.orgchemeurope.com

Another important class of heterocycles that can be potentially synthesized from this compound are dihydropyrimidinones, through a Biginelli-type reaction . wikipedia.orgtaylorandfrancis.comillinois.edumdpi.com This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea). The presence of a morpholino substituent on a reactant in a Biginelli reaction has been shown to be compatible with the reaction conditions and can lead to novel derivatives with potential biological activities. researchgate.net

The following table summarizes potential heterocyclic syntheses using this compound as a precursor:

| Name of Reaction | Reactants | Product |

| Knorr Quinoline Synthesis | This compound, Strong Acid (e.g., H₂SO₄) | Morpholino-substituted 2-hydroxyquinoline |

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia/Ammonium Acetate | Morpholino-substituted dihydropyridine |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Morpholino-substituted dihydropyrimidinone |

Synthon for Complex Organic Molecules

Beyond the synthesis of heterocycles, the reactive nature of this compound makes it a valuable synthon for the construction of more complex acyclic and carbocyclic molecules. The active methylene group can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

For example, the enolate of this compound can undergo alkylation and acylation reactions, allowing for the introduction of diverse substituents. These modified products can then serve as intermediates in the synthesis of more elaborate molecular architectures.

The β-dicarbonyl moiety can also be involved in Knoevenagel condensations with aldehydes and ketones, leading to the formation of α,β-unsaturated systems. These products are versatile intermediates that can undergo further transformations, such as Michael additions and cycloadditions.

Participation in Condensation and Cycloaddition Reactions

This compound is expected to readily participate in various condensation reactions due to its active methylene and carbonyl groups. As mentioned earlier, Knoevenagel condensation with aldehydes or ketones would yield electron-deficient alkenes. These alkenes are valuable Michael acceptors and dienophiles in cycloaddition reactions.

While direct involvement of this compound as a diene or dienophile in Diels-Alder reactions is not extensively documented, its derivatives could be tailored for such transformations. For instance, conversion of the keto group to an enol ether could generate a diene system suitable for [4+2] cycloadditions.

Furthermore, the acetoacetanilide core can be a precursor for the synthesis of furans through the Feist-Benary furan (B31954) synthesis . wikipedia.orgambeed.comquimicaorganica.orgyoutube.comresearchgate.net This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

The following table outlines some potential condensation and cycloaddition-related reactions involving this compound:

| Reaction Type | Reactants | Potential Product |

| Knoevenagel Condensation | This compound, Aldehyde/Ketone | α,β-Unsaturated keto-amide |

| Michael Addition | Knoevenagel product, Nucleophile | Adduct with a new C-C or C-heteroatom bond |

| Feist-Benary Furan Synthesis | This compound, α-Halo ketone, Base | Morpholino-substituted furan derivative |

Use as a Ligand or Pre-ligand in Coordination Chemistry (Chemical Context)

The β-ketoamide functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The oxygen atoms of the acetyl and amide carbonyl groups can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. mdpi.com

The enolic form of this compound can be deprotonated to form an enolate anion, which is also a strong chelating ligand. The resulting six-membered chelate ring with a metal ion is generally stable. The electronic properties of the morpholino substituent on the phenyl ring can influence the electron density on the coordination site, thereby tuning the properties of the resulting metal complex. The electron-donating nature of the morpholino group can enhance the stability of the metal complexes.